molecular formula C17H16FN5O2 B6573105 2-ethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide CAS No. 946233-10-9

2-ethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide

Número de catálogo: B6573105
Número CAS: 946233-10-9
Peso molecular: 341.34 g/mol
Clave InChI: KGHCNMNPOOGGQQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a benzamide core substituted with an ethoxy group at the 2-position and a tetrazole ring linked via a methylene group to the 4-fluorophenyl moiety. Its structure combines aromatic, heterocyclic, and fluorinated elements, making it a candidate for diverse biological applications, particularly in medicinal chemistry. The tetrazole ring enhances metabolic stability, while the fluorophenyl group contributes to lipophilicity and target binding .

Propiedades

IUPAC Name

2-ethoxy-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-2-25-15-6-4-3-5-14(15)17(24)19-11-16-20-21-22-23(16)13-9-7-12(18)8-10-13/h3-10H,2,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHCNMNPOOGGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Action Environment

The action, efficacy, and stability of 2-ethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide can be influenced by various environmental factors. For instance, the compound’s solubility and bioavailability can be affected by the pH and temperature of the environment

Actividad Biológica

2-ethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide is a complex organic compound that exhibits significant biological activity. This compound features a unique chemical structure comprising a naphthalene ring, a tetrazole moiety, and a fluorophenyl group. Understanding its biological activity is crucial for potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds with similar structures. The presence of the tetrazole ring in 2-ethoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide may contribute to its inhibitory effects against various bacterial strains. For instance, tetrazole derivatives are known to exhibit activity against Mycobacterium tuberculosis (Mtb) and other pathogens. Structural modifications in the tetrazole moiety can significantly influence biological activity.

Inhibitory Mechanisms

The compound's mechanism of action may involve the inhibition of specific enzymes or biological pathways. For example, tetrazole derivatives have been shown to interact with Mur enzymes in Mtb, which are critical for bacterial cell wall synthesis. The binding affinity and inhibitory concentration (IC50) values of related compounds suggest that modifications can enhance their potency against these targets.

Comparative Analysis

A comparative analysis of similar compounds reveals that the presence of electronegative substituents like fluorine enhances antimicrobial activity. The following table summarizes the IC50 values for various structurally related compounds:

Compound NameStructureIC50 (µM)Target
Compound AStructure A0.12 ± 0.001E. coli
Compound BStructure B5.08 ± 0.4Mtb
2-Ethoxy-N-{[1-(4-fluorophenyl)-...TBDTBDTBD

In Vitro Studies

In vitro studies have demonstrated that derivatives of benzamide and tetrazole exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, compounds with similar structural features have shown IC50 values ranging from low micromolar to sub-micromolar concentrations against solid tumors.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Variations in the Benzamide Substituent

4-Butoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide
  • Key Difference : The ethoxy group in the target compound is replaced with a longer-chain butoxy group.
  • Impact: Increased lipophilicity due to the butoxy chain may enhance membrane permeability but reduce solubility in aqueous media. No direct biological data is available, but such modifications often affect pharmacokinetics .
3,4-Difluoro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide (CAS 897623-47-1)
  • Key Difference : The benzamide ring has 3,4-difluoro substituents instead of 2-ethoxy.
  • Impact: Fluorine atoms increase electronegativity and metabolic stability.

Analogues with Modified Heterocyclic Components

3-Chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 392241-65-5)
  • Key Difference : The tetrazole ring is replaced with a 1,3,4-thiadiazole, and the fluorophenyl group is substituted with 2-chlorophenyl.
  • Impact: Thiadiazoles are less polar than tetrazoles, which may alter solubility.
3-{[1-(3,4-Dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-fluorophenyl)urea (CAS 941875-33-8)
  • Key Difference : The benzamide is replaced with a urea group, and the tetrazole is linked to a 3,4-dimethylphenyl group.
  • However, dimethylphenyl substituents increase steric bulk, which could hinder binding in constrained active sites .

Analogues with Additional Functional Groups

3-(4-((4-Allyl-2-methoxyphenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-fluorophenyl)benzamide
  • Key Difference: A triazole ring replaces the tetrazole, and an allyl-methoxyphenoxy group is appended.
  • Impact: Triazoles are less acidic than tetrazoles, affecting ionization under physiological conditions.
Epoxiconazole (CAS 133855-98-8)
  • Key Difference : A triazole-containing fungicide with a fluorophenyl group and an epoxide moiety.
  • Impact: The epoxide enhances reactivity, making it effective against fungal cytochrome P450 enzymes. However, this reactivity may also contribute to toxicity in non-target organisms .

Research Findings and Data Tables

Spectroscopic Data for Key Functional Groups

Compound IR (C=O stretch, cm⁻¹) ¹H-NMR (Key Peaks)
Target Compound Not reported Not reported
3,4-Difluoro Analogue Not reported Aromatic protons: 7.36–7.72 (m)
Eugenol Derivative (Compound 4) 1606 (C=O) 7.36–7.72 (m, Ar-H), 8.13 (d, J=8 Hz)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.